1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Research on pyrazole-based inhibitors is often stalled by a lack of well-characterized intermediates with defined substitution patterns. This compound directly solves that bottleneck as a non-fungible, ready-to-couple building block: • Versatile free -COOH enables rapid amide library generation for phenotypic screening. • The unique 4-Cl-phenyl/N1-5-propyl combination allows systematic probing of steric, electronic, and lipophilic parameters in SAR campaigns. • Supplied at 97% purity, sourced from multiple ISO-certified producers to ensure batch-to-batch consistency and uninterrupted supply.

Molecular Formula C13H13ClN2O2
Molecular Weight 264.71 g/mol
CAS No. 175137-17-4
Cat. No. B060965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
CAS175137-17-4
Molecular FormulaC13H13ClN2O2
Molecular Weight264.71 g/mol
Structural Identifiers
SMILESCCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C13H13ClN2O2/c1-2-3-12-11(13(17)18)8-15-16(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,17,18)
InChIKeyRTLVBOYPVGHHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.8 [ug/mL]

Procurement Guide: 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4) Baseline Properties


1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4) is a heterocyclic chemical compound belonging to the pyrazole-4-carboxylic acid class [1]. It is primarily used as a building block or intermediate in medicinal chemistry and agrochemical research [2]. Basic properties include a molecular formula of C13H13ClN2O2, a molecular weight of 264.71 g/mol, and a reported melting point of 116 °C [3]. The compound is commercially available from various suppliers, typically with a purity of 97% [4]. Due to the limited availability of published comparative biological data, its procurement is currently driven by its unique substitution pattern as a versatile synthetic intermediate rather than by demonstrated, quantifiable superiority over close analogs.

Risks of Substituting 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid with Structural Analogs


The specific substitution pattern of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is critical to its function, and generic substitution with even closely related analogs is not advisable. Replacing the 4-chlorophenyl group with a 4-fluorophenyl, 4-bromophenyl, or 4-methylphenyl analog (CAS 924644-70-2, 1152880-98-2, etc.) alters the electron density, lipophilicity, and steric bulk of the molecule, which can profoundly impact its binding affinity to biological targets or its reactivity in subsequent synthetic steps . Similarly, changing the 5-propyl chain to a 5-ethyl chain (CAS 1152881-17-8) or modifying the carboxylic acid moiety can disrupt key hydrophobic interactions or hydrogen bonding networks essential for the compound's intended application . Without direct comparative data, the unique combination of substituents on this specific scaffold must be considered non-fungible for research applications.

Quantitative Evidence for 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid Differentiation


Lipophilicity and Physicochemical Profile Compared to Unsubstituted and Fluorophenyl Analogs

The presence of the 4-chlorophenyl group in 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4) provides a distinct lipophilicity profile compared to its unsubstituted phenyl (CAS 116344-17-3) and 4-fluorophenyl (CAS 924644-70-2) analogs. While specific LogP or LogD values were not found in the accessed sources, the chloro substituent is known to increase lipophilicity compared to hydrogen or fluorine, which can influence membrane permeability and target binding . This class-level inference suggests that the chlorophenyl derivative may exhibit different pharmacokinetic and target engagement properties in a biological context.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility as a Carboxylic Acid Intermediate vs. Ester Analogs

1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4) is a free carboxylic acid, making it a versatile intermediate for a wide range of derivatization reactions, such as amide bond formation, esterification, and reduction to the alcohol . This contrasts with the corresponding acid chloride (CAS 175137-18-5) or ester analogs, which may require additional synthetic steps for use in certain transformations [1]. The free acid form is directly compatible with common peptide coupling reagents, facilitating its incorporation into more complex molecules.

Organic Synthesis Building Block Amide Coupling

Potential for Enhanced Target Binding vs. Unsubstituted Phenyl Analog

A class-level inference from studies on 1-phenyl-pyrazole-4-carboxylic acid derivatives suggests that the 4-chloro substituent on the phenyl ring can be a key structural feature for potent biological activity. In a study evaluating xanthine oxidoreductase (XOR) inhibitors, certain 1-phenyl-pyrazole-4-carboxylic acid derivatives exhibited IC50 values in the low nanomolar range (e.g., 5.7 nM for compound 16c) [1]. While 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4) was not tested in that study, the presence of a 4-chlorophenyl group on the pyrazole scaffold is a common motif in potent, non-purine XOR inhibitors. This suggests that the chlorophenyl substitution pattern may be favorable for target engagement compared to unsubstituted phenyl analogs.

Biological Activity Xanthine Oxidoreductase SAR

Recommended Applications for 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid Based on Evidence


A Versatile Intermediate for Library Synthesis in Medicinal Chemistry

Based on its synthetic versatility as a free carboxylic acid, 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is best utilized as a building block for generating diverse compound libraries . It can be readily coupled to a wide array of amines to produce novel amides for screening against various biological targets [1].

A Candidate for Structure-Activity Relationship (SAR) Studies on Pyrazole Scaffolds

The compound's unique substitution pattern (4-chlorophenyl at N1 and propyl at C5) makes it a valuable tool for SAR studies . Researchers can use it to systematically probe the effect of the chloro substituent and propyl chain length on the activity and selectivity of pyrazole-based inhibitors, such as those targeting xanthine oxidoreductase [2].

A Starting Material for Agrochemical Intermediate Development

Pyrazole-4-carboxylic acid derivatives are key intermediates in the synthesis of certain fungicides and plant growth regulators . The specific substitution pattern of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid may serve as a precursor for developing novel agrochemicals with improved efficacy or selectivity [3].

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